molecular formula C15H17O2P B3393244 Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester CAS No. 2129-79-5

Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester

Cat. No.: B3393244
CAS No.: 2129-79-5
M. Wt: 260.27 g/mol
InChI Key: KTRAQBGVAPZWBC-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C15H17O2P. This compound is a derivative of phosphinic acid, where the hydrogen atoms are replaced by phenyl and phenylmethyl groups, and the hydroxyl group is esterified with an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester can be synthesized through several methods. One common method involves the alkylation of isoprenyl-H-phosphinic acid using N-bromoacetyl aspartic acid dibenzyl ester under silyl-Arbusov conditions. The resulting phosphinic acid is then esterified using benzyl bromide in the presence of silver oxide .

Another method involves the esterification of phosphinic acid derivatives using orthosilicates. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts such as trimethylsilyl halides or boron tribromide to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl(phenylmethyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphates and phosphonates. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its antibacterial and antiviral effects .

Comparison with Similar Compounds

Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and esterification, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[ethoxy(phenyl)phosphoryl]methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O2P/c1-2-17-18(16,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRAQBGVAPZWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392808
Record name Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129-79-5
Record name Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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